Comprehensive Technical Guide to C.I. Acid Blue 239: Chemical Structure, Properties, and Applications
Comprehensive Technical Guide to C.I. Acid Blue 239: Chemical Structure, Properties, and Applications
Executive Summary
C.I. Acid Blue 239 (commercially recognized under trade names such as Lanaset Blue 5G) is an advanced, high-performance anthraquinone-based acid dye. It is engineered primarily for the textile and polymer industries to dye polyamide (nylon), wool, and silk substrates. Unlike conventional leveling acid dyes, Acid Blue 239 bridges the gap between acid and reactive dyes. It features a unique structural triad: an anthraquinone chromophore for vibrant color yield, a bulky cyclohexylamino group for steric entrapment, and a weakly reactive chloroacetyl moiety that significantly elevates wet fastness properties. This whitepaper provides researchers and chemical engineers with an in-depth analysis of its structural chemistry, physicochemical properties, and validated experimental workflows.
Chemical Identity & Structural Elucidation
The molecular architecture of Acid Blue 239 is highly specialized, designed to maximize both substantivity (affinity for the fiber) and fastness (resistance to removal).
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CAS Registry Number : 12219-42-0[1]
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Molecular Formula : C36H34ClN3O7S⋅Na [2]
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Molecular Weight : 710.18 g/mol [2]
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IUPAC Name : Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt[3].
Mechanistic Insight into the Molecular Structure
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The Chromophore (9,10-Anthracenedione Core) : The highly conjugated π -electron system of the anthraquinone core absorbs longer wavelengths of light, imparting the characteristic deep greenish-blue hue[1]. Furthermore, the planar nature of the anthraquinone core facilitates strong van der Waals forces and hydrophobic stacking within the amorphous regions of the polyamide matrix.
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Steric Modifiers (Cyclohexylamino Group) : Substituted at position 4 of the anthraquinone ring, the bulky cyclohexyl ring acts as a steric anchor. Once the dye penetrates the swollen fiber during high-temperature dyeing, this bulk physically impedes the dye from migrating out of the polymer network during subsequent washing.
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The Solubilizing & Ionic Anchor (Benzenesulfonate) : The monosodium sulfonate group ensures aqueous solubility. More importantly, it provides the primary electrostatic driving force, forming strong ionic bonds with the protonated terminal amine groups ( −NH3+ ) of polyamides under acidic conditions.
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The Reactive Bridge (Chloroacetyl Group) : The −NH−CO−CH2−Cl moiety introduces weak reactivity. Under specific thermodynamic conditions, it can form strong hydrogen bonds or undergo nucleophilic substitution with free nucleophiles on the fiber, effectively cross-linking the dye to the substrate and drastically improving wash fastness.
Physicochemical Properties & Fastness Data
The structural complexity of Acid Blue 239 translates into exceptional fastness properties, making it suitable for high-wear textiles and specialized military or outdoor gear.
| Property / Fastness Metric | Value / Rating | Standard / Condition |
| Appearance | Greenish-blue powder | Visual Observation[1] |
| Light Fastness | 5 – 6 | AATCC[1] |
| Soaping / Wash Fastness | 4 – 5 | ISO 105-C03[1] |
| Perspiration Fastness | 4 – 5 | ISO 105-E04[1] |
| Seawater Fastness | 4 | ISO 105-E02[1] |
| Oxygen Bleaching Fastness | 4 | Standard Textile Protocol[1] |
Experimental Workflows & Protocols
Protocol A: Continuous Dyeing of Cationic Dyeable Polyamide
Industrial Application for High-Density Exhaustion[4]
Causality & Rationale : Traditional batch dyeing of polyamides can lead to uneven exhaustion ("barré" effects). By utilizing a continuous process at a highly acidic pH (2.5), the terminal amino groups of the nylon are fully protonated, creating a maximum density of cationic sites. This forces a rapid, high-affinity ionic attraction between the fiber and the anionic sulfonate group of Acid Blue 239.
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Liquor Preparation : Dissolve C.I. Acid Blue 239 in deionized water at 90°C. Cool to ambient temperature and adjust the dye bath to exactly pH 2.5 using analytical-grade formic acid.
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Application : Apply the dye liquor continuously to the cationic dyeable polyamide yarn via a space-dyeing or printing applicator at ambient temperature. Ensure a wet pickup of at least 100% to guarantee uniform saturation.
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Thermal Fixation (Steaming) : Expose the treated yarn to saturated steam (100°C–102°C) for 8–10 minutes. Mechanism: Steaming plasticizes the polyamide, expanding the amorphous regions and allowing the bulky anthraquinone dye molecules to penetrate deeply and form irreversible ionic and hydrogen bonds.
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After-Clearing : Rinse the yarn in a mild alkaline bath (pH 8.0) at 60°C to neutralize residual acid and remove any unfixed surface dye, followed by a cold water rinse.
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Self-Validation Step : Measure the absorbance of the residual rinse bath at 600 nm using a UV/Vis spectrophotometer. An exhaustion rate exceeding 95% (near-zero absorbance in the rinse) validates optimal pH control and successful cationic site binding.
Protocol B: Forensic Micro-Extraction and Capillary Electrophoresis
Analytical Workflow for Trace Evidence[5]
Causality & Rationale : In forensic trace analysis, extracting dyes from nylon without thermally or chemically degrading the chromophore is critical. A specific binary mixture of pyridine and ammonia is utilized: pyridine disrupts the hydrophobic stacking and van der Waals interactions of the anthraquinone core, while ammonia deprotonates the fiber's amine groups, severing the ionic bonds with the dye's sulfonate group.
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Sample Isolation : Isolate a single dyed nylon 6,6 fiber (approx. 5 mm) and place it into a glass micro-vial.
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Solvent Optimization : Using an automated liquid handling workstation, dispense 50 μ L of an optimized extraction solvent consisting of 45% pyridine and 55% aqueous ammonia.
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Thermal Extraction : Seal the vial and heat to 100°C for 15 minutes. This specific time-temperature matrix achieves maximum extraction efficiency while preserving the chloroacetyl moiety.
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Capillary Electrophoresis (CE) : Inject the extract into a CE system equipped with a diode array detector. Monitor the electropherogram at 600 nm. Acid Blue 239 will migrate based on its specific charge-to-mass ratio, allowing precise differentiation from structurally similar dyes (e.g., C.I. Acid Blue 45 or 277).
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Self-Validation Step : Run a blank, undyed nylon fiber extraction in parallel. The complete absence of a peak at 600 nm in the blank's electropherogram validates that the solvent system and automated handling lines are free of cross-contamination.
Mechanistic Pathways & Visualizations
Figure 1: Mechanistic interaction pathways between C.I. Acid Blue 239 and polyamide substrates.
Figure 2: Forensic micro-extraction and capillary electrophoresis workflow for C.I. Acid Blue 239.
Toxicological and Environmental Profile
The safety and environmental impact of Acid Blue 239 have been rigorously evaluated under modern chemical management frameworks. According to the Draft Screening Assessment for the Anthraquinones Group conducted by Environment and Climate Change Canada (ECCC) and Health Canada, Acid Blue 239 triggers an initial "anthraquinone alert" due to its 9,10-anthracenedione core, which is structurally analogous to known plausible carcinogens (such as 2-methyl-1-nitroanthraquinone)[6].
However, the assessment concluded that Acid Blue 239 does not meet the criteria for ecological or human health harm under Section 64 of the Canadian Environmental Protection Act (CEPA) at current exposure levels[6]. The causality behind this safety profile lies in its molecular weight (710.18 g/mol ) and the presence of bulky substituents (cyclohexylamino and benzenesulfonate groups)[2]. These large functional groups drastically reduce the molecule's bioavailability, preventing it from easily crossing cell membranes or penetrating the dermal layer during consumer contact with dyed textiles[6].
Sources
- 1. lookchem.com [lookchem.com]
- 2. Risk management approach for Solvent Violet 13 - Canada.ca [canada.ca]
- 3. Anthraquinones Group - Canada.ca [canada.ca]
- 4. US5626632A - Process for dyeing cationic dyeable polyamide fiber - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Draft Screening Assessment Anthraquinones Group - Canada.ca [canada.ca]
